molecular formula C4H9ClFN B2485853 trans-2-(Fluoromethyl)cyclopropan-1-amine hcl CAS No. 2307776-39-0

trans-2-(Fluoromethyl)cyclopropan-1-amine hcl

Cat. No.: B2485853
CAS No.: 2307776-39-0
M. Wt: 125.57
InChI Key: OVESCXROAMQGTM-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C4H9ClFN. It is a cyclopropane derivative where a fluoromethyl group is attached to the second carbon of the cyclopropane ring, and an amine group is attached to the first carbon. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropanone with a fluoromethylating agent under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride may involve more scalable processes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoromethyl group at the second carbon of the cyclopropane ring can result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVESCXROAMQGTM-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307776-39-0
Record name rac-(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.